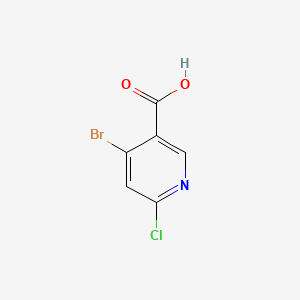

4-Bromo-6-chloronicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQKQSCHFALFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-chloronicotinic Acid

Abstract

4-Bromo-6-chloronicotinic acid is a pivotal halogenated pyridine derivative serving as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern allows for regioselective functionalization, making it a high-value intermediate. This technical guide provides a comprehensive overview of a validated synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. The core of this guide focuses on the conversion of 4-amino-6-chloronicotinic acid via a Sandmeyer-type reaction, offering detailed mechanistic insights, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

This compound (CAS: 1256834-13-5) is a heteroaromatic carboxylic acid characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a bromine atom at the 4-position.[1] This specific arrangement of electron-withdrawing halogens and a carboxylic acid group imparts unique reactivity, rendering it an essential precursor for introducing di-halogenated pyridine moieties into larger molecular scaffolds.

The synthetic strategy detailed herein focuses on a reliable and well-established transformation: the substitution of an aromatic amino group with a bromine atom via a diazonium salt intermediate. This pathway begins with the readily available precursor, 4-amino-6-chloronicotinic acid. The key transformation is a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[2][3] This method is particularly advantageous as it allows for the clean and regioselective installation of the bromine atom at the 4-position, a transformation that is challenging to achieve through direct electrophilic bromination of the 6-chloronicotinic acid core due to directing group effects.

The overall synthetic pathway is outlined below:

Caption: Overall synthesis pathway for this compound.

Core Synthesis: The Sandmeyer Bromination

The conversion of 4-amino-6-chloronicotinic acid to its 4-bromo counterpart is achieved in a two-stage, one-pot process. The first stage is the diazotization of the primary amino group, followed by the copper(I)-catalyzed bromination .

Mechanistic Principles and Rationale

The Sandmeyer reaction proceeds via a free-radical mechanism.[4]

-

Diazotization: The process is initiated by treating the primary amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) for this bromination. The reaction must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the resulting diazonium salt. The strong acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on the pyridine ring attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium salt is formed.

-

Radical-Nucleophilic Substitution: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) species acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium salt.[2] This transfer results in the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.

Causality of Experimental Choices:

-

Low Temperature (0–5 °C): Aryl diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature throughout the diazotization and addition steps is critical for safety and yield.

-

Hydrobromic Acid (HBr): HBr serves a dual purpose. It reacts with NaNO₂ to generate the necessary nitrous acid for diazotization and also acts as the bromide source for the final substitution step. Using HBr ensures a high concentration of bromide ions is available for the copper-catalyzed reaction.

-

Copper(I) Bromide (CuBr): Cu(I) is the essential catalyst for the radical pathway. While other copper sources can be used, CuBr is highly effective for brominations, providing both the catalytic metal center and the bromide nucleophile.

Quantitative Data Summary

The following table summarizes the key reagents and recommended conditions for the synthesis.

| Reagent/Parameter | Molar Ratio (Equivalents) | Role / Condition | Justification |

| 4-Amino-6-chloronicotinic acid | 1.0 | Starting Material | The core molecular scaffold. |

| Hydrobromic Acid (48%) | ~ 4.0 - 6.0 | Solvent / Reagent | Provides acidic medium for diazotization and is the bromide source. |

| Sodium Nitrite (NaNO₂) | 1.1 - 1.2 | Diazotizing Agent | Reacts with HBr to form in situ nitrous acid. A slight excess ensures full conversion of the amine. |

| Copper(I) Bromide (CuBr) | 1.2 - 1.5 | Catalyst | Facilitates the conversion of the diazonium salt to the aryl bromide. An excess ensures efficient catalysis. |

| Temperature | 0–5 °C (Diazotization) | Reaction Condition | Critical for the stability of the intermediate diazonium salt. |

| Temperature | 60–70 °C (Bromination) | Reaction Condition | Promotes the decomposition of the diazonium-copper complex and evolution of N₂, driving the reaction to completion.[5] |

Detailed Step-by-Step Experimental Protocol

This protocol is a self-validating system based on established methodologies for Sandmeyer reactions on heterocyclic amines.[5]

Stage 1: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-6-chloronicotinic acid (1.0 eq) in 48% hydrobromic acid (approx. 5 mL per gram of starting material).

-

Cool the resulting suspension to 0–5 °C using an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension via the dropping funnel. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. The formation of a clear solution or a finely suspended diazonium salt should be observed.

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization.

Stage 2: Sandmeyer Bromination and Work-up

-

In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution prepared in Stage 1 to the cold CuBr solution with vigorous stirring.

-

Observe for the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

-

Heat the mixture to 60–70 °C and maintain this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases completely.[5]

-

Cool the reaction mixture back to room temperature and pour it into a beaker containing crushed ice.

-

The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual copper salts and acid.

-

For purification, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-amino-6-chloronicotinic acid via the Sandmeyer reaction is a robust and efficient method. This guide provides the foundational principles, strategic rationale, and a detailed experimental protocol necessary for its successful implementation in a laboratory setting. By carefully controlling key parameters, particularly temperature, researchers can reliably produce this valuable synthetic intermediate. The inherent versatility of the diazonium salt intermediate also opens possibilities for synthesizing other 4-substituted analogs, further highlighting the importance of this synthetic pathway.

References

-

BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem Technical Support. 5

-

Wikipedia. (n.d.). Sandmeyer reaction.

-

GeeksforGeeks. (2025). Sandmeyer Reaction.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

-

Biosynth. (n.d.). This compound | 1256834-13-5.

-

LGC Standards. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-6-chloronicotinic Acid

Introduction

4-Bromo-6-chloronicotinic acid is a halogenated pyridine derivative that serves as a pivotal structural motif in modern chemical synthesis. As a substituted nicotinic acid, it belongs to a class of compounds with significant biological relevance. Its utility is most pronounced as a versatile intermediate in the development of novel pharmaceutical agents and agrochemicals.[1][2] The strategic placement of bromine and chlorine atoms on the pyridine ring provides two distinct reactive handles for selective functionalization, enabling the construction of complex molecular architectures through various cross-coupling reactions.[1]

For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's physicochemical properties is not merely academic; it is a prerequisite for its effective application. These properties govern its solubility, reactivity, stability, and, ultimately, its potential biological activity and formulation characteristics. This guide provides a detailed examination of the core physicochemical attributes of this compound, outlines robust experimental protocols for their determination, and discusses their direct implications in a research and development context.

Molecular Identity and Chemical Structure

Accurate identification is the foundation of all subsequent chemical and biological work. The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1256834-13-5 | [3] |

| Molecular Formula | C₆H₃BrClNO₂ | [3] |

| Molecular Weight | 236.45 g/mol | [3] |

| IUPAC Name | 4-bromo-6-chloropyridine-3-carboxylic acid | [3] |

| Common Synonyms | This compound | [3] |

| InChI Key | FMQKQSCHFALFKI-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=C(C(=CN=C1Cl)C(=O)O)Br | [3] |

| Physical Form | Solid, white to light yellow powder/crystal |

Core Physicochemical Characteristics

These quantitative properties are critical for predicting the behavior of the compound in both chemical reactions and biological systems. The values presented are a combination of reported data for close isomers and predicted values, and should be confirmed experimentally for specific applications.

| Property | Value / Observation | Significance & Context |

| Melting Point | Not specified; expected to be a high-melting solid. The related isomer, 5-bromo-6-chloronicotinic acid, melts at 166-168 °C.[4] | A sharp melting point is a primary indicator of purity. High thermal stability is suggested, which is advantageous for reactions requiring elevated temperatures. |

| Boiling Point | Predicted for a related isomer: 370.0 ± 42.0 °C.[4] | Due to its high melting point and polar nature, the compound will likely decompose before boiling under atmospheric pressure. This value is a computational prediction. |

| Solubility | Soluble in polar organic solvents like methanol.[4][5] Poor solubility in cold water is expected, similar to related structures.[6] | Solubility is paramount for drug delivery and reaction chemistry. Poor aqueous solubility can hinder bioavailability, while good solubility in organic solvents facilitates purification and synthesis. |

| pKa | Predicted for a related isomer: 2.85 ± 0.10.[4] | The acidic pKa is attributed to the carboxylic acid group. Its acidity is enhanced by the electron-withdrawing effects of the two halogen atoms and the nitrogen in the pyridine ring. This value is crucial for predicting ionization state in physiological environments (pH ~7.4), which profoundly impacts membrane permeability and target binding. |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, the following spectral features are anticipated:

-

¹H NMR: The spectrum is expected to be simple, showing two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. A broad singlet for the acidic proton of the carboxylic acid will also be present, which is exchangeable with D₂O. For comparison, the related isomer 5-bromo-6-chloronicotinic acid in DMSO-d6 shows two doublets at δ 8.53 and 8.85 ppm and the carboxylic proton at δ 13.57 ppm.[7]

-

¹³C NMR: The spectrum should display six signals corresponding to the six unique carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield (typically δ 160-180 ppm), while the other five carbons of the heterocyclic ring will appear in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[8]

-

C=O Stretch: A strong, sharp absorption band between 1690-1760 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[8]

-

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the aromatic pyridine ring.[9]

-

C-Cl and C-Br Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-halogen bonds.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition.

-

Molecular Ion Peak: The technique, particularly with a high-resolution instrument (e.g., LC-MS/TOF), will confirm the molecular weight of 236.45 g/mol .

-

Isotopic Pattern: A key diagnostic feature will be the unique isotopic signature arising from the presence of both bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a complex and highly characteristic cluster of peaks (M, M+2, M+4, M+6) that provides unambiguous confirmation of the elemental formula.

Experimental Workflows for Property Determination

The following sections detail standardized, self-validating protocols for determining key physicochemical properties.

General Physicochemical Characterization Workflow

This diagram outlines a logical flow for the comprehensive analysis of a new batch of this compound, ensuring identity, purity, and key properties are established before its use in further applications.

Caption: High-level workflow for physicochemical characterization.

Protocol: pKa Determination via Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at which the acid is 50% ionized.

Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C). This step is critical for data accuracy.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary due to the compound's low aqueous solubility.

-

Titration: Place the solution in a jacketed beaker to maintain constant temperature. Submerge the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05 mL).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half of the volume of NaOH required to reach the inflection point has been added). Alternatively, the pKa can be determined from the first derivative plot (dpH/dV vs. V), where the peak indicates the equivalence point.

Caption: Experimental workflow for pKa determination.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, providing a value at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials containing different aqueous buffer solutions (e.g., pH 2.0, 6.5, 7.4) and relevant organic solvents. The excess solid ensures that saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to separate the undissolved solid from the saturated supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated analytical method, typically reversed-phase HPLC with UV detection, against a standard curve of known concentrations.

-

Validation: The presence of remaining solid in the vial at the end of the experiment validates that equilibrium saturation was achieved.

Significance in Drug Discovery and Development

The physicochemical properties of this compound are not abstract values; they are direct predictors of its utility.

-

Role of pKa in ADME: The low pKa ensures the molecule will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH. This generally increases aqueous solubility but can decrease passive diffusion across cell membranes, impacting absorption and distribution. This knowledge is vital for designing prodrugs or formulation strategies to enhance bioavailability.

-

Impact of Solubility: Low aqueous solubility is a major challenge in drug development. Knowing the solubility profile allows medicinal chemists to make structural modifications to improve this property or guides formulation scientists in selecting appropriate excipients and delivery systems (e.g., amorphous solid dispersions, lipid-based formulations).

-

Synthetic Utility: As a building block, the compound's true value lies in its reactivity. The bromine and chlorine atoms have differential reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the sequential and regioselective introduction of different substituents, making it an ideal scaffold for building libraries of complex molecules for screening against biological targets.[10] The conversion of carboxylic acids into boronic acids, another class of powerful synthetic intermediates, further expands its potential application in drug discovery.[11]

Conclusion

This compound is a high-value synthetic intermediate whose effective use is fundamentally tethered to its physicochemical properties. Its defined molecular structure, characterized by a distinct spectroscopic fingerprint, provides a solid foundation for its application. Key properties such as its acidic pKa and limited aqueous solubility are critical parameters that must be considered and managed during the drug discovery and development process. By employing robust, validated experimental workflows to characterize this and similar molecules, researchers can accelerate the design and synthesis of next-generation therapeutics and agrochemicals with greater precision and success.

References

-

He, W., Zhang, R., & Cai, M. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. [Link]

-

PubChem. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

MySkinRecipes. 6-Bromo-4-chloronicotinic acid. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. 4-Bromoaniline | BrC6H4NH2 | CID 7807. [Link]

-

Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

Sources

- 1. 6-Bromo-4-chloronicotinic acid [myskinrecipes.com]

- 2. Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 [smolecule.com]

- 3. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 29241-62-1 CAS MSDS (5-Bromo-6-chloronicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 5-Bromo-6-chloronicotinic Acid | 29241-62-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

4-Bromo-6-chloronicotinic acid CAS number 1256834-13-5

An In-Depth Technical Guide to 4-Bromo-6-chloronicotinic Acid (CAS: 1256834-13-5): A Key Building Block for Modern Drug Discovery

Executive Summary

This compound is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional architecture—featuring a bromine atom, a chlorine atom, and a carboxylic acid on a pyridine scaffold—provides chemists with three distinct and orthogonally reactive handles. This allows for the strategic and sequential introduction of diverse functional groups, making it an ideal starting material for the construction of complex molecular libraries aimed at drug discovery and the development of novel materials. This guide provides a comprehensive overview of its properties, a plausible synthetic approach, its reactivity profile, and established best practices for its safe handling and storage.

Core Molecular Profile and Physicochemical Properties

This compound, registered under CAS number 1256834-13-5, is a solid organic compound. Its structure is foundational to its synthetic utility. The strategic placement of two different halogen atoms and a carboxylic acid group on the pyridine ring allows for selective chemical modifications.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1256834-13-5 | [1][2][3][4][5][6][7] |

| IUPAC Name | 4-bromo-6-chloropyridine-3-carboxylic acid | [1][5][8] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][3][5] |

| Molecular Weight | 236.45 g/mol | [1][3][5] |

| SMILES | O=C(O)C1=CN=C(Cl)C=C1Br | [3] |

| InChI Key | FMQKQSCHFALFKI-UHFFFAOYSA-N | [5] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, 2-8°C, keep dry | [3] |

Synthesis and Manufacturing Insights

While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in public literature, a plausible synthetic strategy can be devised based on established organic chemistry principles and known transformations for similar halogenated pyridines. The key challenge lies in the selective and regiocontrolled introduction of the bromine and chlorine atoms. A potential workflow is outlined below.

Caption: Reactivity map showing key synthetic transformations.

-

The Carboxylic Acid Group: This is the most classic functional group and can be readily converted into amides, esters, or acid chlorides. Amide coupling, using standard reagents like HATU or HBTU, is a cornerstone of medicinal chemistry for joining this building block to amine-containing fragments. [9]* The Bromine Atom (C4-Br): The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is the primary site for Suzuki, Stille, Sonogashira, or Heck reactions to form new carbon-carbon bonds, or for Buchwald-Hartwig amination to form carbon-nitrogen bonds. This selectivity is crucial for building molecular complexity.

-

The Chlorine Atom (C6-Cl): While less reactive in cross-coupling, the C-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr), especially with potent nucleophiles or under forcing conditions (heat). This allows for the late-stage introduction of amines, alcohols, or thiols.

This differential reactivity enables a researcher to, for example, first perform a Suzuki coupling at the bromine position, then execute an amide coupling at the carboxylic acid, and finally displace the chlorine via SNAr, all in a controlled, stepwise fashion.

Applications in Research and Drug Development

As a quintessential building block, this compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a critical starting material for the synthesis of APIs and other high-value compounds. [3][9]

-

Medicinal Chemistry: Derivatives of halogenated nicotinic acids have shown significant biological activity, including antimicrobial and antitumor properties. [9][10]This molecule provides a scaffold to generate novel analogues for screening campaigns. Its structure is valuable for creating compounds that can probe the binding pockets of kinases, proteases, and other enzyme targets.

-

Agrochemicals: The pyridine core is a common feature in herbicides and pesticides. [10]The reactive handles on this molecule allow for the development of new agrochemical candidates. [11]* Materials Science: The rigid, aromatic structure and potential for extensive derivatization make it a candidate for synthesizing novel organic materials with specific electronic or photophysical properties. [10]

Safety, Handling, and Storage Protocols

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a warning-level hazard. [5] Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [5] |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5] |

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a standard laboratory coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards. [12]2. Ventilation: Handle the solid only in a certified chemical fume hood to avoid inhalation of dust particles. [12][13]3. Dispensing: When weighing or transferring the material, use techniques that minimize dust generation.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing. [13]In case of accidental contact, follow first-aid measures immediately. [12][13]5. First Aid (Skin Contact): Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [12]6. First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [12]Seek medical attention.

Storage and Disposal Protocol:

-

Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. [3]The recommended storage temperature is between 2-8°C under an inert atmosphere. [3]2. Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. [12]Do not mix with other waste. Handle empty containers as if they were full.

Conclusion

This compound stands out as a strategic and enabling tool for chemical innovation. Its well-defined structure, coupled with the predictable and differential reactivity of its three functional groups, offers researchers a reliable platform for the efficient synthesis of complex target molecules. For professionals in drug discovery, agrochemicals, and materials science, mastering the chemistry of this building block opens the door to a vast and diverse chemical space, accelerating the development of next-generation products.

References

- This compound | 1256834-13-5. Sigma-Aldrich.

- This compound | 1256834-13-5 | GAC83413. Biosynth.

- This compound. LGC Standards.

- Buy 4-Bromo-6-chloronicotinamide. Smolecule.

- This compound | 1256834-13-5. ChemicalBook.

- 1256834-13-5|this compound|BLD Pharm. BLD Pharm.

- This compound | 1256834-13-5. Sigma-Aldrich.

- eMolecules ChemScene / this compound / 100mg / 572278418. Fisher Scientific.

- 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676. PubChem.

- Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1. Smolecule.

- SAFETY DATA SHEET for 1-Bromo-4-chlorobenzene. Sigma-Aldrich.

- Safety Data Sheet for 5-Bromo-6-chloronicotinic acid. Combi-Blocks, Inc.

- This compound Chemical D

- 5-Bromo-6-chloronicotinic acid | 29241-62-1. ChemicalBook.

- SAFETY DATA SHEET for 5-Bromo-6-chloronicotinic acid. Thermo Fisher Scientific.

- 6-Bromo-4-chloronicotinic acid. MySkinRecipes.

- CAS 1256834-13-5 | this compound Supplier. Clinivex.

- This compound. Jiaxing Richmol Biological Technology Limited.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | 1256834-13-5 [chemicalbook.com]

- 3. 1256834-13-5|this compound|BLD Pharm [bldpharm.com]

- 4. eMolecules ChemScene / this compound / 100mg / 572278418 | Fisher Scientific [fishersci.com]

- 5. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clinivex.com [clinivex.com]

- 7. This compound - Pyridine - Products - Jiaxing Richmol Biological Technology Limited [richmol.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. Buy 4-Bromo-6-chloronicotinamide [smolecule.com]

- 10. Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 [smolecule.com]

- 11. 6-Bromo-4-chloronicotinic acid [myskinrecipes.com]

- 12. fishersci.com [fishersci.com]

- 13. combi-blocks.com [combi-blocks.com]

A Technical Guide to the Structure Elucidation of 4-Bromo-6-chloronicotinic Acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Bromo-6-chloronicotinic acid. Addressed to researchers and professionals in drug development, this document moves beyond a simple recitation of methods. It details the strategic rationale behind employing an orthogonal suite of analytical techniques, including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-correlation). Each section presents the core principles, predicted data, and a self-validating experimental protocol. The convergence of data from these independent methods provides an unambiguous confirmation of the molecular structure, C₆H₃BrClNO₂, ensuring the highest degree of scientific integrity for its use as a critical building block in pharmaceutical and materials science.

Introduction and Strategic Overview

This compound is a halogenated pyridine derivative of significant interest as a versatile intermediate in organic synthesis.[1] Its utility in the construction of complex molecular scaffolds for agrochemicals and pharmaceuticals necessitates an unequivocal confirmation of its chemical structure. The primary analytical challenge lies in definitively establishing the substitution pattern on the pyridine ring, ruling out potential isomeric impurities that may arise during synthesis.

To achieve this, a robust, orthogonal analytical workflow is essential. This guide champions a strategy where each analytical technique provides a unique and complementary piece of structural information. Mass spectrometry will confirm the elemental composition and molecular weight. IR spectroscopy will identify the key functional groups present. Finally, a suite of NMR experiments will meticulously map the atomic connectivity, providing the definitive proof of structure.

The logical flow of this elucidation process is outlined below.

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Elemental Formula Verification

Principle & Rationale: HRMS is the first critical step, providing the exact mass of the molecule with high precision (typically to four or more decimal places).[2][3] This allows for the unambiguous determination of the elemental formula. For a compound containing bromine and chlorine, the isotopic pattern is a key diagnostic feature that serves as a self-validating check on the elemental composition.[4] Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), leading to a characteristic M and M+2 peak of nearly equal intensity (1:1 ratio).[5] Chlorine also has two key isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which produce an M and M+2 peak in an approximate 3:1 ratio. A molecule containing one of each will exhibit a complex, but predictable, isotopic cluster at M, M+2, and M+4.[6]

Predicted Data: For the molecular formula C₆H₃BrClNO₂, the expected monoisotopic mass and isotopic pattern are crucial for confirmation.[7]

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₆H₃BrClNO₂ | Based on the compound name. |

| Exact Monoisotopic Mass | 234.9036 u | Calculated for ¹²C₆¹H₃⁷⁹Br³⁵Cl¹⁴N¹¹⁶O₂.[7] |

| Isotopic Pattern (M, M+2, M+4) | Distinct cluster | Presence of one Br and one Cl atom.[6] |

| m/z of Main Peaks | ~234.9, ~236.9, ~238.9 | Corresponds to (⁷⁹Br, ³⁵Cl), (⁸¹Br, ³⁵Cl) / (⁷⁹Br, ³⁷Cl), and (⁸¹Br, ³⁷Cl) combinations. |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound. Dissolve in a suitable solvent compatible with the ionization technique (e.g., methanol or acetonitrile) to a final concentration of ~100 µg/mL.

-

Instrument Setup: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Calibrate the instrument immediately prior to analysis using a known standard.

-

Data Acquisition: Acquire the spectrum in positive or negative ion mode. Given the acidic proton, negative ion mode (detecting [M-H]⁻) is often successful. The acquisition range should be set to encompass the expected molecular ion, e.g., m/z 100-400.

-

Data Analysis: Process the acquired spectrum to determine the exact mass of the most abundant peak in the molecular ion cluster.[8] Compare this experimental mass to the theoretical mass calculated for C₆H₃BrClNO₂. The mass error should be below 5 ppm. Verify that the observed isotopic pattern matches the theoretical distribution for a compound containing one bromine and one chlorine atom.

FT-IR Spectroscopy: Functional Group Identification

Principle & Rationale: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and effective method for identifying the key functional groups present in a molecule, providing another layer of confirmatory evidence. For this compound, we expect to see characteristic absorptions for the carboxylic acid (O-H and C=O stretching) and the substituted aromatic ring.[9][10]

Predicted Data:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Very strong, very broad.[11] |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, sharp.[10] |

| 1550-1600 | C=C / C=N stretch (Pyridine Ring) | Medium to strong.[12] |

| 1000-1200 | C-O stretch (Carboxylic Acid) | Medium. |

| 600-800 | C-Cl / C-Br stretch | Weak to medium. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction). Identify the major absorption bands and correlate them with the expected functional groups.

NMR Spectroscopy: Definitive Connectivity Mapping

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C nuclei.[13] For this compound, NMR is essential to confirm the precise substitution pattern on the pyridine ring.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR provides the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The structure contains two protons on the pyridine ring and one acidic proton from the carboxyl group. We expect two distinct signals in the aromatic region, each integrating to one proton. The acidic proton may appear as a broad singlet and its position can be concentration and solvent dependent.

Predicted Data:

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Rationale |

| H-2 | 8.8 - 9.2 | Singlet (s) | Deshielded by adjacent nitrogen and C=O group. No adjacent protons for coupling. |

| H-5 | 8.0 - 8.4 | Singlet (s) | Deshielded by ring electronegativity. No adjacent protons for coupling. |

| -COOH | 10 - 13 | Broad Singlet (br s) | Acidic proton, often exchanges, leading to broadening. |

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR reveals the number of unique carbon environments in the molecule.[14][15] For the proposed structure, we expect six distinct signals: five for the pyridine ring carbons and one for the carboxylic acid carbonyl carbon. The chemical shifts are influenced by the attached substituents (Br, Cl, N, COOH).[16][17]

Predicted Data:

| Carbon | Predicted δ (ppm) | Rationale |

| C=O | 165 - 175 | Typical range for a carboxylic acid carbonyl. |

| C-6 | 150 - 155 | Attached to electronegative Cl and adjacent to N. |

| C-2 | 148 - 153 | Adjacent to electronegative N. |

| C-5 | 140 - 145 | Aromatic CH. |

| C-3 | 130 - 135 | ipso-carbon attached to COOH. |

| C-4 | 120 - 125 | ipso-carbon attached to Br. |

2D NMR (HMBC): Unambiguous Connectivity

Principle & Rationale: While 1D NMR suggests the components, it does not definitively prove their connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for this task.[18] It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings).[19][20] This allows us to "walk" across the molecular skeleton, linking the protons to their non-directly attached carbons and confirming the substitution pattern.

Key Predicted HMBC Correlations: The following correlations would provide definitive proof of the this compound structure.

Caption: Key expected HMBC correlations for structure confirmation.

-

H-2 to C-4 (³J): This correlation is critical. It links the proton at position 2 across the nitrogen to the carbon bearing the bromine, confirming their meta relationship.

-

H-2 to C=O (³J): Confirms the proximity of the H-2 proton to the carboxylic acid group.

-

H-5 to C-3 (³J): This links the proton at position 5 to the carbon bearing the carboxylic acid, confirming their meta relationship.

-

H-5 to C-4 & C-6: These two-bond correlations confirm that the H-5 proton is situated between the carbon bearing the bromine and the carbon bearing the chlorine.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure a sufficient relaxation delay (d1), e.g., 5 seconds, for accurate integration.[21]

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D HMBC Acquisition: Set up the HMBC experiment, optimizing for a long-range coupling constant of ~8 Hz. This value is effective for observing typical ²J and ³J correlations in aromatic systems.[20]

-

Data Processing and Analysis: Process all spectra using appropriate software. For ¹H, perform Fourier transformation, phase correction, baseline correction, and integration. For ¹³C and HMBC, perform similar processing. Correlate the cross-peaks in the HMBC spectrum to build the carbon framework and confirm the substituent positions as predicted.

Data Integration and Conclusion

The definitive structure elucidation of this compound is achieved by the powerful convergence of orthogonal analytical data.

-

HRMS confirms the elemental formula is C₆H₃BrClNO₂ by providing an exact mass within 5 ppm of the theoretical value and a characteristic isotopic pattern for one Br and one Cl atom.

-

FT-IR validates the presence of the required functional groups: a carboxylic acid (broad O-H, sharp C=O) and a substituted pyridine ring.

-

¹H and ¹³C NMR provide the correct count of proton and carbon environments (two aromatic CH, one COOH; six unique carbons).

-

HMBC NMR serves as the final, unambiguous proof, establishing the connectivity between these atoms. The key correlations from H-2 to C-4 and H-5 to C-3 lock in the relative positions of all substituents, confirming the structure as this compound and rigorously excluding other possible isomers.

This multi-technique, self-validating approach ensures the highest level of confidence in the compound's identity, a prerequisite for its application in rigorous scientific and developmental pipelines.

References

-

American Chemical Society. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link][14][15]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link][22]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link][4]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link][18]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link][16]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link][17]

-

NIST. (2015). Chlorine - Bromine Combination Isotope Intensities. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link][5]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link][19]

-

University of Durham. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link][21]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link][20]

-

PubMed Central (PMC). (2007). A procedure to decompose high resolution mass spectra. Retrieved from [Link][8]

-

ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link][9]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link][10]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. Retrieved from [Link][7]

-

Harvard University. (2011). Lecture 13: Experimental Methods. Retrieved from [Link][23]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link][13]

-

ResearchGate. (n.d.). FT-IR spectrum for nicotine. Retrieved from [Link][12]

-

Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link][3]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link][11]

Sources

- 1. CAS 1060808-92-5: 6-broMo-4-chloronicotinic acid [cymitquimica.com]

- 2. measurlabs.com [measurlabs.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 7. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A procedure to decompose high resolution mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. instanano.com [instanano.com]

- 12. researchgate.net [researchgate.net]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 19. m.youtube.com [m.youtube.com]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 22. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 23. ekwan.github.io [ekwan.github.io]

4-Bromo-6-chloronicotinic acid literature review

An In-depth Technical Guide to 4-Bromo-6-chloronicotinic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, explore synthetic methodologies, and discuss its reactivity and diverse applications as a key building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this versatile compound.

Compound Profile: Understanding the Core Structure

This compound is a disubstituted pyridine carboxylic acid. The strategic placement of a bromine atom at the 4-position and a chlorine atom at the 6-position, ortho and para to the nitrogen atom respectively, imparts distinct reactivity and physicochemical properties to the molecule. The carboxylic acid group at the 3-position serves as a versatile handle for further chemical modifications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-bromo-6-chloropyridine-3-carboxylic acid | [1] |

| Synonyms | This compound, 4-bromo-6-chloro-3-pyridinecarboxylic acid | [1][2] |

| CAS Number | 1256834-13-5 | [1][2] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| InChI | InChI=1S/C6H3BrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | [1][2][3] |

| InChIKey | FMQKQSCHFALFKI-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=C(C(=CN=C1Cl)C(=O)O)Br | [1] |

Safety and Handling

This compound is associated with specific hazards that necessitate careful handling in a laboratory setting.

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Storage : Store in a well-closed container at 2°C - 8°C under an inert atmosphere, such as nitrogen or argon.[3]

Synthesis of this compound

A proposed synthetic workflow for this compound is outlined below. This hypothetical pathway is based on established organic chemistry principles and syntheses of similar structures.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a suggested method and should be optimized for safety and yield.

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-bromo-6-hydroxynicotinic acid.

-

Reagent Addition : Under a nitrogen atmosphere, add an excess of thionyl chloride or phosphorus oxychloride dropwise to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions : Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.

-

Isolation : The precipitated solid product can be collected by filtration, washed with cold water, and dried under vacuum.

-

Purification : Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the bromine atom, and the chlorine atom, all on a pyridine ring.

Caption: Key reaction types of this compound.

-

Reactions of the Carboxylic Acid Group : The carboxylic acid can readily undergo standard transformations such as esterification and amidation to generate a diverse library of derivatives.

-

Reactions of the Halogen Atoms : The bromine and chlorine atoms are susceptible to a variety of cross-coupling reactions, including Suzuki, Stille, and Heck couplings, as well as nucleophilic aromatic substitution and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the 4- and 6-positions. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective functionalization.

Applications in Medicinal Chemistry and Drug Development

Halogenated nicotinic acid derivatives are valuable scaffolds in medicinal chemistry.[5] this compound serves as a crucial intermediate in the synthesis of biologically active molecules.

As a Building Block for Bioactive Molecules

The structural motifs present in this compound are found in a variety of pharmacologically active compounds. Its derivatives have been investigated for their potential as:

-

Antibacterial and Antifungal Agents : The related compound, 4-bromo-6-chloronicotinamide, has shown significant antibacterial and antifungal activity.[6] The mechanism of action may involve the inhibition of essential metabolic enzymes or interference with cell wall synthesis.[6]

-

Agrochemicals : Halogenated pyridines are used in the development of herbicides and plant growth regulators.[7] The selective functionalization of this compound allows for the creation of active ingredients that target specific biological pathways in pests.[7]

-

TNFα and IRAK4 Inhibitors : Methyl 6-bromo-4-chloronicotinate, a derivative, has been identified as a potential inhibitor of TNFα and IRAK4, which are key targets in inflammatory diseases.[8]

The versatility of this compound as a synthetic intermediate makes it a valuable tool in the discovery of new drugs and agrochemicals.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its unique arrangement of reactive sites—a carboxylic acid and two distinct halogen atoms on a pyridine core—provides a versatile platform for the synthesis of complex molecules with diverse biological activities. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- Vertex AI Search. (n.d.). Buy 4-Bromo-6-chloronicotinamide.

- Biosynth. (n.d.). This compound | 1256834-13-5 | GAC83413.

- Sigma-Aldrich. (n.d.). This compound | 1256834-13-5.

- LGC Standards. (n.d.). This compound.

- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676.

- Sigma-Aldrich. (n.d.). This compound | 1256834-13-5.

- ChemicalBook. (2025, September 3). 5-Bromo-6-chloronicotinic acid | 29241-62-1.

- MySkinRecipes. (n.d.). 6-Bromo-4-chloronicotinic acid.

- Guidechem. (n.d.). What are the properties, synthesis, and applications of 6-Bromonicotinic acid?

- ChemicalBook. (n.d.). Methyl 6-broMo-4-chloronicotinate | 1256789-73-7.

Sources

- 1. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | 1256834-13-5 [sigmaaldrich.com]

- 4. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Buy 4-Bromo-6-chloronicotinamide [smolecule.com]

- 7. 6-Bromo-4-chloronicotinic acid [myskinrecipes.com]

- 8. Methyl 6-broMo-4-chloronicotinate | 1256789-73-7 [amp.chemicalbook.com]

Navigating the Supply and Application of 4-Bromo-6-chloronicotinic Acid: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview of 4-Bromo-6-chloronicotinic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into the critical aspects of sourcing this reagent, its physicochemical properties, and a detailed, field-proven protocol for its application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern pharmaceutical synthesis.

The Strategic Importance of this compound in Medicinal Chemistry

Substituted nicotinic acid derivatives are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents.[1] this compound, in particular, offers a versatile platform for molecular elaboration. Its di-halogenated pyridine ring presents two distinct reaction handles, the bromine and chlorine atoms, which can be selectively functionalized through various cross-coupling methodologies.[2] This allows for the systematic and differential introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies essential for optimizing drug candidates.[3] The carboxylic acid moiety provides a convenient point for amide bond formation or other conjugations, further expanding its utility in creating complex and biologically active molecules.[4]

Sourcing and Qualification of Commercial this compound

The reliability of any synthesis is predicated on the quality of its starting materials. For this compound, ensuring purity and batch-to-batch consistency is paramount. Several reputable suppliers cater to the research and bulk-scale needs of the pharmaceutical industry.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Product Number (Example) | Purity (Typical) | Key Offerings |

| Sigma-Aldrich | AMBH2D6FB066 (Ambeed) | ≥95% | Offers various quantities from milligrams to grams, with available Certificate of Analysis (COA) and Certificate of Origin (COO).[4] |

| Biosynth | GAC83413 | Not specified, for pharmaceutical testing | Provides high-quality reference standards and building blocks. |

| LGC Standards | TRC-B821213 | Not specified, sold as a reference material | Specializes in certified reference materials for accurate and reliable data analysis.[5] |

| BLD Pharm | BD119468 | ≥95% | Offers a range of pack sizes and provides documentation such as COA.[6] |

| Clinivex | C-1256834-13-5 | Not specified, sold as a reference standard | Supplies reference standards for scientific research.[7] |

| Jiaxing Richmol | Not Applicable | Not specified | A manufacturer of pyridine derivatives.[8] |

Supplier Qualification Workflow

A robust supplier qualification process is critical. The following workflow is recommended to mitigate risks associated with reagent quality.

Caption: A logical workflow for qualifying commercial suppliers.

Self-Validating System: The core of this protocol is the in-house analytical validation. Do not rely solely on the supplier's COA. An independent verification via techniques like ¹H NMR, LC-MS, and melting point analysis confirms the identity and purity of the material, ensuring that any downstream experimental deviations are not attributable to the starting reagent.

Technical Profile and Handling

A thorough understanding of the compound's properties is essential for its safe and effective use.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256834-13-5 | [9] |

| Molecular Formula | C₆H₃BrClNO₂ | [9] |

| Molecular Weight | 236.45 g/mol | [9] |

| Appearance | Solid (typically off-white to yellow) | [4] |

| IUPAC Name | 4-bromo-6-chloropyridine-3-carboxylic acid | [9] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen) |

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[9]

-

H315: Causes skin irritation[9]

-

H319: Causes serious eye irritation[9]

-

H335: May cause respiratory irritation[9]

Standard laboratory precautions should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[10] The protocol below details a representative coupling of this compound with a generic arylboronic acid. This reaction selectively functionalizes the more reactive C-Br bond over the C-Cl bond.

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq) or a more advanced ligand like SPhos

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Causality: The use of a flame-dried flask under an inert atmosphere is crucial to exclude oxygen and moisture, which can deactivate the palladium catalyst. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[11]

-

-

Solvent Addition and Degassing: Add the dioxane/water solvent mixture. Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Causality: Degassing is a critical step to remove dissolved oxygen, which can lead to the oxidative degradation of the phosphine ligand and the formation of inactive palladium species.

-

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and the phosphine ligand.

-

Causality: The phosphine ligand coordinates to the palladium center, stabilizing it and influencing its reactivity and selectivity. The Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Causality: Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Self-Validation: Regular monitoring prevents over-running the reaction, which can lead to byproduct formation, and confirms that the reaction has proceeded to completion.

-

-

Work-up: Once complete, cool the reaction to room temperature. Dilute with water and ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-chloronicotinic acid.

Conclusion

This compound is a high-value building block whose effective use is underpinned by rigorous supplier qualification and a deep understanding of its chemical reactivity. The detailed Suzuki-Miyaura protocol provided herein serves as a validated starting point for the synthesis of diverse 4-aryl-nicotinic acid derivatives. By implementing the described workflows for both sourcing and synthesis, researchers can enhance the reliability and efficiency of their drug discovery programs, accelerating the journey from a chemical scaffold to a potential therapeutic agent.

References

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

-

Jiaxing Richmol Biological Technology Limited. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

-

Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 4-Bromo-6-chloronicotinamide [smolecule.com]

- 5. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 6. 1256834-13-5|this compound|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

safety and handling of 4-Bromo-6-chloronicotinic acid

An In-depth Technical Guide to the Safe Handling of 4-Bromo-6-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that serves as a key building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern makes it a valuable intermediate for creating complex molecular architectures. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses associated with this compound, grounded in established safety data and best practices.

Chemical and Physical Properties

A clear understanding of a substance's physical properties is the foundation of safe handling. These properties dictate storage conditions, appropriate handling techniques, and potential physical hazards. For instance, the solid nature of this compound necessitates measures to control dust generation.

| Property | Value | Source |

| CAS Number | 1256834-13-5 | [2] |

| Molecular Formula | C₆H₃BrClNO₂ | [3] |

| Molecular Weight | 236.45 g/mol | [3] |

| Physical Form | Solid, powder/crystal | |

| Synonyms | 4-bromo-6-chloropyridine-3-carboxylic acid | [2][3] |

| Storage Temperature | 2°C - 8°C |

Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with irritation and acute oral toxicity. Understanding the nature of these hazards is critical for implementing effective control measures.[3]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]

Signal Word: Warning [3]

Pictogram:

GHS07 - Exclamation Mark

The causality behind these classifications stems from the chemical's reactivity. The acidic nature of the carboxylic acid group, combined with the electron-withdrawing effects of the halogen substituents on the pyridine ring, likely contributes to its irritant properties upon contact with skin, eyes, and mucous membranes. Ingestion can lead to systemic effects, hence the acute toxicity warning.[3]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE. The choice of PPE is not arbitrary; it is a direct response to the identified hazards.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[4] The fume hood provides a physical barrier and active ventilation, capturing airborne particulates at the source.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[5][6] This allows for immediate decontamination in the event of accidental contact.

Personal Protective Equipment (PPE)

The following diagram illustrates the logical workflow from hazard identification to the selection of mandatory PPE.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 are mandatory.[6][7] Standard safety glasses do not provide a sufficient seal to protect against fine dust. A face shield may be worn over goggles for added protection, especially when handling larger quantities.[8]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[7] Avoid latex gloves, which offer poor protection against many chemicals. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[4][9]

-

Lab Coat: A full-length laboratory coat should be worn and kept buttoned to protect skin and personal clothing.[10]

-

-

Respiratory Protection: When engineering controls are not sufficient or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, P100) is recommended.[6]

Safe Handling and Storage Protocols

Adherence to a standardized protocol for handling and storage is a self-validating system for safety, minimizing the risk of exposure and accidents.

Handling Protocol

-

Preparation: Before handling, confirm the location of the nearest eyewash station and safety shower. Don all required PPE as outlined in Section 3.

-

Work Area: Conduct all manipulations within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper to contain any minor spills.

-

Dispensing: Use spatulas to handle the solid material. Avoid scooping directly from the bottle with weighing paper to prevent generating dust. Weigh out the required amount into a tared, sealed container.

-

Cleaning: After handling, decontaminate the spatula and work surface. Wipe down the exterior of the chemical container before returning it to storage.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves.[11]

Storage Protocol

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the recommended temperature of 2°C - 8°C.

-

Inert Atmosphere: The container should be kept under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from moisture or air.[12]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]

-

Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[11][13]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Spill and Leak Response

The appropriate response to a spill depends on its scale. The following decision tree outlines the general workflow.

For a small, contained spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[5][6] Clean the spill area with a suitable solvent and then soap and water. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[14]

-

Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HCl).[5]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[5][14]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

-

Procedure: Dispose of the chemical and any contaminated materials (e.g., gloves, bench paper, empty containers) through a licensed waste disposal company.[5][11]

-